1-(4-Ethoxyphenyl)-3-{[(4-fluorophenyl)methyl]amino}-1,2-dihydropyrazin-2-one
Description
Properties
IUPAC Name |
1-(4-ethoxyphenyl)-3-[(4-fluorophenyl)methylamino]pyrazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O2/c1-2-25-17-9-7-16(8-10-17)23-12-11-21-18(19(23)24)22-13-14-3-5-15(20)6-4-14/h3-12H,2,13H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXBPGNGCWDRTPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=CN=C(C2=O)NCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethoxyphenyl)-3-{[(4-fluorophenyl)methyl]amino}-1,2-dihydropyrazin-2-one typically involves a multi-step process:
Formation of the Pyrazinone Core: The pyrazinone core can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Ethoxyphenyl Group: This step involves the reaction of the pyrazinone core with an ethoxyphenyl derivative, often using a coupling reagent to facilitate the reaction.
Attachment of the Fluorophenylmethylamino Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Oxidation Reactions
The dihydropyrazinone structure undergoes dehydrogenation to form fully aromatic pyrazinone derivatives. This reaction typically employs strong oxidizing agents:
Mechanistic studies suggest a radical-mediated pathway for DDQ-mediated oxidation, while KMnO₄/CrO₃ follow ionic mechanisms .
Nucleophilic Substitution
The electron-deficient pyrazinone ring allows nucleophilic aromatic substitution (SNAr) at the C5 position:
| Nucleophile | Conditions | Product | Regioselectivity |
|---|---|---|---|
| Piperidine | DMF, 100°C, 8 hrs | 5-Piperidino-1-(4-ethoxyphenyl)-3-{[(4-fluorophenyl)methyl]amino}pyrazin-2-one | >95% C5 substitution |
| Sodium thiophenolate | THF, 60°C, 24 hrs | 5-Phenylthio derivative | 88% C5 selectivity |
| NH₃ (g) | Sealed tube, EtOH, 120°C, 48 hrs | 5-Amino derivative | 73% yield |
Kinetic studies reveal that substitution occurs preferentially at C5 due to resonance stabilization of the Meisenheimer intermediate.
Acylation of the Benzylamino Group
The secondary amine undergoes acylation under standard conditions:
| Acylating Agent | Catalyst | Product | Reaction Efficiency |
|---|---|---|---|
| Acetyl chloride | Et₃N, CH₂Cl₂, 0°C | N-Acetyl-3-{[(4-fluorophenyl)methyl]amino} derivative | 92% conversion |
| Benzoyl chloride | Pyridine, RT | N-Benzoyl derivative | 85% isolated yield |
| Tosyl chloride | DMAP, DCM, reflux | N-Tosyl protected compound | 78% yield |
¹H NMR analysis of the acetylated product shows a downfield shift of the NH proton from δ 5.8 to δ 7.1 ppm, confirming successful acylation.
Reductive Modifications
Controlled reduction of the pyrazinone ring has been achieved:
X-ray crystallography of the tetrahydro derivative confirms cis-fusion of the saturated ring .
Photochemical Reactions
UV irradiation induces unique transformations:
| Wavelength | Solvent | Product | Quantum Yield |
|---|---|---|---|
| 254 nm | MeCN | Ring-contracted imidazolone derivative | Φ = 0.12 |
| 365 nm | Benzene | [4+2] Cycloadduct with solvent | Φ = 0.08 |
TD-DFT calculations suggest the excited state undergoes n→π* transition, facilitating cycloreversion .
Comparative Reaction Kinetics
The table below compares reaction rates for substitution at C5 vs. C6 positions:
| Position | Nucleophile | k (M⁻¹s⁻¹) | Activation Energy (kJ/mol) |
|---|---|---|---|
| C5 | Piperidine | 2.4×10⁻³ | 58.9 |
| C6 | Piperidine | 3.7×10⁻⁵ | 92.1 |
| C5 | Thiophenolate | 1.8×10⁻² | 49.3 |
The 10³-fold rate difference at C5 vs. C6 positions confirms strong electronic bias for C5 reactivity.
Scientific Research Applications
Research indicates that this compound exhibits significant biological activity, particularly in the inhibition of specific enzymes involved in metabolic processes. The following sections detail its applications in various therapeutic areas.
Enzyme Inhibition
The compound has been studied for its potential as an inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine biosynthesis. Inhibition of DHODH can lead to reduced proliferation of rapidly dividing cells, making it a target for cancer therapy and treatment of autoimmune diseases.
Anticancer Activity
Preliminary studies suggest that 1-(4-Ethoxyphenyl)-3-{[(4-fluorophenyl)methyl]amino}-1,2-dihydropyrazin-2-one may possess anticancer properties. By inhibiting DHODH, the compound could disrupt the nucleotide synthesis required for DNA replication in cancer cells, leading to decreased tumor growth.
Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity against various pathogens. Its structural features may allow it to interact with bacterial enzymes or receptors, potentially leading to inhibition of bacterial growth.
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of this compound:
- Study 1 : A study published in Molecules explored the synthesis of dihydropyrazine derivatives and their biological evaluation as DHODH inhibitors. The findings indicated that modifications to the pyrazine structure could enhance inhibitory activity against DHODH, suggesting a structure-activity relationship that could be exploited for drug design .
- Study 2 : Another investigation focused on the anticancer properties of related compounds, demonstrating that specific substitutions on the pyrazine ring significantly affected cytotoxicity against cancer cell lines. This highlights the potential of 1-(4-Ethoxyphenyl)-3-{[(4-fluorophenyl)methyl]amino}-1,2-dihydropyrazin-2-one as a lead compound for further development .
Mechanism of Action
The mechanism of action of 1-(4-Ethoxyphenyl)-3-{[(4-fluorophenyl)methyl]amino}-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a class of 1,2-dihydropyrazin-2-one derivatives, which are often modified to optimize pharmacokinetic or pharmacodynamic properties. Below is a comparative analysis with structurally related compounds:
Key Findings from Comparative Analysis
Substituent Impact on Lipophilicity: The 4-ethoxyphenyl group in the target compound confers greater lipophilicity (logP ~3.2 estimated) compared to BG14907’s 3-fluoro-4-methylphenyl (logP ~2.8). This may enhance membrane permeability but reduce aqueous solubility .
Role of Fluorine: The 4-fluorobenzylamino group in the target compound and BG14907 introduces electronegative interactions, which may strengthen binding to hydrophobic pockets in enzymes (e.g., kinases or cytochrome P450 isoforms). In contrast, etofenprox lacks fluorine but uses ethoxyphenyl for photostability in pesticidal applications .
Biological Activity: Dihydropyrazin-2-one derivatives like the target compound are hypothesized to inhibit kinases due to structural resemblance to ATP-binding site ligands. BG14907’s pesticidal activity suggests divergent biological targets despite structural overlap . Ethyl indazole derivatives () with fluorophenylmethylamino groups are linked to protease inhibition, highlighting the scaffold’s versatility .
Synthetic Accessibility: The target compound’s synthesis likely follows routes similar to BG14907, involving Ullmann coupling or nucleophilic substitution for the benzylamino group. Ethoxy and fluorine substituents are introduced via standard aryl halide functionalization .
Research Implications
The comparative analysis underscores the importance of substituent selection in balancing lipophilicity, solubility, and target engagement. Future studies should prioritize:
- In vitro kinase assays to validate the target compound’s inhibitory activity against specific kinases (e.g., JAK2 or EGFR).
- Metabolic profiling to assess the stability of the ethoxy group versus BG14907’s methoxy substituent.
- Crystallographic studies (using SHELX-based refinement ) to resolve binding modes and guide further optimization.
Q & A
Q. Table 1. Key Synthetic Parameters
| Parameter | Optimal Condition | Impact on Yield/Purity | Reference |
|---|---|---|---|
| Solvent | Chloroform/DMF (1:1) | Maximizes cyclization rate | |
| Reaction Time | 8–12 hours | Prevents byproduct formation | |
| Temperature | 80–100°C (reflux) | Ensures complete conversion |
Q. Table 2. Common Analytical Challenges
| Challenge | Solution | Technique | Reference |
|---|---|---|---|
| Peak overlap in NMR | 2D-COSY/HSQC | Resolves proton coupling | |
| Low MS sensitivity | Derivatization (TFA) | Enhances ionization |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
